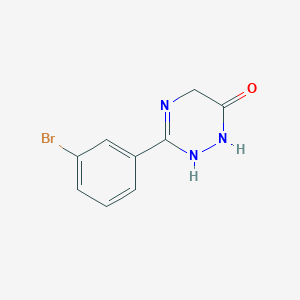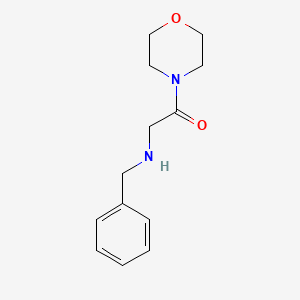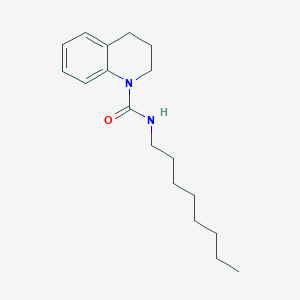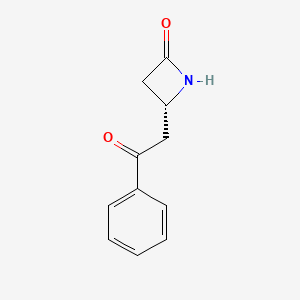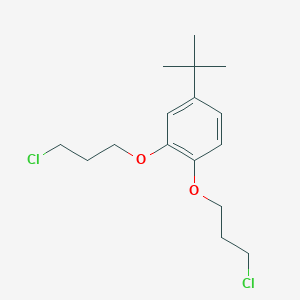
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons Its structure consists of a benzene ring substituted with a tert-butyl group and two 3-chloropropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene typically involves the reaction of 4-tert-butylphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-tert-Butylphenol+2(3-chloropropyl chloride)→this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in an organic solvent like ethanol or DMF.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 4-tert-Butyl-1,2-bis(3-hydroxypropoxy)benzene or corresponding amines and thiols.
Oxidation: Formation of 4-tert-Butyl-1,2-bis(3-oxopropoxy)benzene or carboxylic acids.
Reduction: Formation of 4-tert-Butyl-1,2-bis(3-propoxy)benzene or corresponding alcohols.
科学的研究の応用
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms in the 3-chloropropoxy groups can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group on the benzene ring.
4-tert-Butylphenylacetylene: A compound with a tert-butyl group and an acetylene group on the benzene ring.
Uniqueness
4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is unique due to the presence of two 3-chloropropoxy groups, which provide additional reactivity and potential for further functionalization. The combination of these groups with the tert-butyl group enhances the compound’s stability and versatility in various chemical reactions and applications.
特性
CAS番号 |
83557-02-2 |
|---|---|
分子式 |
C16H24Cl2O2 |
分子量 |
319.3 g/mol |
IUPAC名 |
4-tert-butyl-1,2-bis(3-chloropropoxy)benzene |
InChI |
InChI=1S/C16H24Cl2O2/c1-16(2,3)13-6-7-14(19-10-4-8-17)15(12-13)20-11-5-9-18/h6-7,12H,4-5,8-11H2,1-3H3 |
InChIキー |
MIJKJBVOGVHEAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCl)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


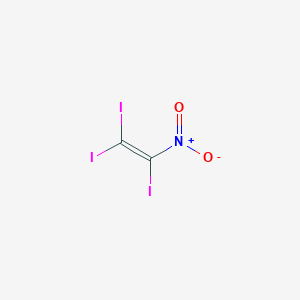
![2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine](/img/structure/B14406576.png)
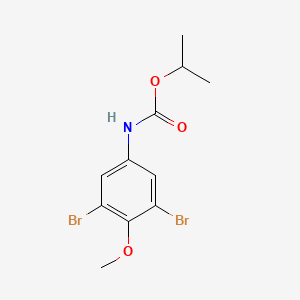
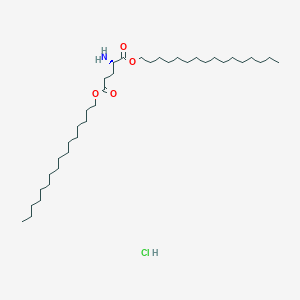
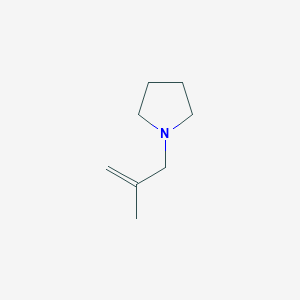
![1-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B14406589.png)
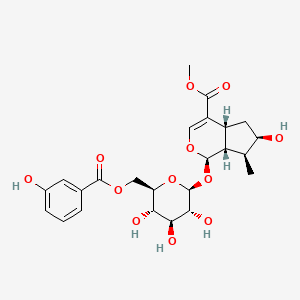
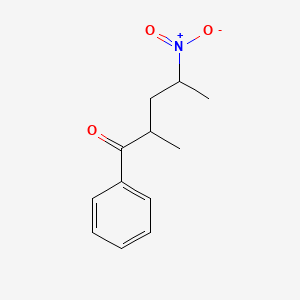
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
